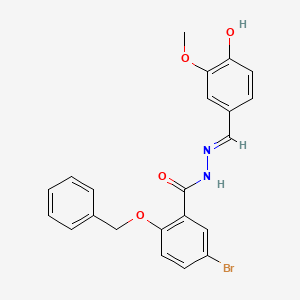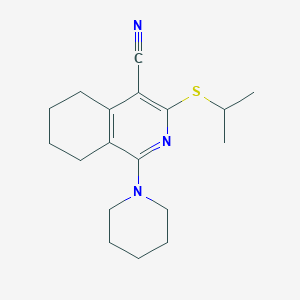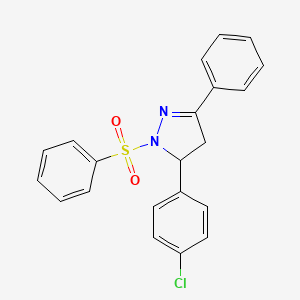![molecular formula C21H19N5OS B11654726 6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11654726.png)
6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidin-4-ol core, substituted with a 4-methylphenylthio group and a 4-methylquinazolin-2-ylamino group, making it a valuable molecule for studying various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidin-4-ol Core: The pyrimidin-4-ol core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Methylphenylthio Group: This step involves the thiolation of the pyrimidin-4-ol core using 4-methylthiophenol in the presence of a suitable catalyst.
Attachment of the 4-Methylquinazolin-2-ylamino Group: The final step includes the amination of the intermediate compound with 4-methylquinazoline-2-amine under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reactants used.
科学研究应用
6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease progression.
相似化合物的比较
Similar Compounds
- 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one
- 4-(4-Methylphenyl)-2,2’:6’,2’'-terpyridine
- 4-Hydroxy-2-quinolones
Uniqueness
6-{[(4-Methylphenyl)thio]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
分子式 |
C21H19N5OS |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)sulfanylmethyl]-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5OS/c1-13-7-9-16(10-8-13)28-12-15-11-19(27)25-21(23-15)26-20-22-14(2)17-5-3-4-6-18(17)24-20/h3-11H,12H2,1-2H3,(H2,22,23,24,25,26,27) |
InChI 键 |
APCJDGOUFDLJBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4C(=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654645.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11654657.png)
![1-[(3-chlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654664.png)
![2-chloro-3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654669.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11654670.png)
![propan-2-yl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654672.png)

![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11654681.png)
![2-[1-benzyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11654682.png)
![methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11654687.png)

![Ethyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654694.png)
![4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide](/img/structure/B11654708.png)
